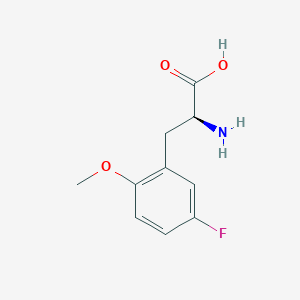

DL-5-Fluoro-2-methoxyphenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DL-5-Fluoro-2-methoxyphenylalanine is a fluorinated derivative of phenylalanine, an essential amino acidThe presence of both fluorine and methoxy groups in its structure imparts distinct characteristics that can be exploited for various scientific and industrial purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DL-5-Fluoro-2-methoxyphenylalanine typically involves the introduction of fluorine and methoxy groups into the phenylalanine structure. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced into the aromatic ring of phenylalanine. This can be achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions .

Another approach involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions. This enzymatic method is highly selective and environmentally friendly, making it suitable for industrial-scale production .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

DL-5-Fluoro-2-methoxyphenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenylalanine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Aplicaciones Científicas De Investigación

DL-5-Fluoro-2-methoxyphenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a probe in studying reaction mechanisms.

Biology: Incorporated into proteins to study protein folding, stability, and interactions.

Medicine: Investigated for its potential as a therapeutic agent and as a diagnostic tool in positron emission tomography (PET) imaging.

Industry: Utilized in the development of novel materials with unique properties, such as enhanced stability and reactivity

Mecanismo De Acción

The mechanism of action of DL-5-Fluoro-2-methoxyphenylalanine involves its incorporation into biological systems, where it can interact with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate biochemical pathways, affecting processes such as protein synthesis, enzyme inhibition, and signal transduction .

Comparación Con Compuestos Similares

DL-5-Fluoro-2-methoxyphenylalanine can be compared with other fluorinated phenylalanine derivatives, such as:

5-Fluorophenylalanine: Lacks the methoxy group, making it less hydrophobic and potentially less reactive.

2-Fluoro-4-methoxyphenylalanine: Has a different substitution pattern, which can affect its chemical and biological properties.

3-Fluoro-5-methoxyphenylalanine: Another isomer with distinct reactivity and applications

The unique combination of fluorine and methoxy groups in this compound imparts specific properties that can be advantageous in various applications, making it a valuable compound for research and industrial use.

Actividad Biológica

DL-5-Fluoro-2-methoxyphenylalanine is a fluorinated derivative of phenylalanine that has garnered interest in various fields, including medicinal chemistry and biological research. This article explores its synthesis, biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves the introduction of fluorine and methoxy groups into the phenylalanine structure. This modification enhances the compound's reactivity and binding properties, making it a valuable tool in biochemical studies and pharmaceutical development.

This compound functions primarily through its incorporation into proteins, where it can influence protein folding, stability, and interactions. The electronegative fluorine atom alters the compound's reactivity, enhancing its binding affinity to various molecular targets such as enzymes and receptors. This modulation can affect several biochemical pathways, including:

- Protein Synthesis: The incorporation of this compound can impact the translation process.

- Enzyme Inhibition: It may act as a competitive inhibitor for certain enzymes.

- Signal Transduction: The compound can influence signaling pathways by modifying receptor interactions.

Case Studies

-

Growth Inhibition in Cancer Cells:

A study evaluated the growth inhibitory effects of this compound on L1210 mouse leukemia cells. The results indicated that this compound exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved intracellular release of active metabolites, which was confirmed through NMR studies . -

Binding Studies with Receptors:

Research on fluorinated phenylalanine analogs demonstrated their binding affinities to G protein-coupled receptors (GPCRs). These studies revealed that modifications at specific positions significantly affected binding energies and biological activity. For instance, the introduction of fluorine at different positions altered the cation-π interactions critical for receptor activation .

Comparative Analysis

The unique properties of this compound can be compared with other fluorinated phenylalanine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and methoxy groups enhance reactivity | Potent inhibitor of L1210 cells |

| 5-Fluorophenylalanine | Lacks methoxy group; less hydrophobic | Moderate activity against cancer cells |

| 2-Fluoro-4-methoxyphenylalanine | Different substitution pattern; affects properties | Variable binding affinities |

| 3-Fluoro-5-methoxyphenylalanine | Distinct reactivity; used in various applications | Specific receptor interactions |

Applications in Research

This compound has diverse applications in scientific research:

Propiedades

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIQPUAYMLZLEM-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.